molecular formula C23H33N5O2 B11026393 1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B11026393
M. Wt: 411.5 g/mol
InChI Key: WNSHLJIRHYELDB-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps. One efficient method involves the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold by introducing substituents into positions 2 and 7 via complementary approaches for the synthesis of key intermediates such as pyrimidinylguanidines . The regioselective introduction of various substituents via triazine ring closure with corresponding aldehydes is also a crucial step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation, but its anticancer properties suggest it may interfere with cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholinopropyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific substitution pattern and the presence of the morpholinopropyl group

Properties

Molecular Formula

C23H33N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

1-(2,3-dimethylphenyl)-7,8-dimethyl-3-(3-morpholin-4-ylpropyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H33N5O2/c1-17-7-5-8-21(18(17)2)27-15-26(10-6-9-25-11-13-30-14-12-25)16-28-22(29)19(3)20(4)24-23(27)28/h5,7-8H,6,9-16H2,1-4H3

InChI Key

WNSHLJIRHYELDB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CN(CN3C2=NC(=C(C3=O)C)C)CCCN4CCOCC4)C

Origin of Product

United States

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